rac-(3'R,4S)-2,3-dihydrospiro(1-benzopyran-4,1'-cyclopropane)-3'-carboxylic acid
Description
rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid: is a spiro compound characterized by a unique structural motif where a benzopyran ring is spiro-fused to a cyclopropane ring
Properties
CAS No. |
2102608-14-8 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(1'S,4R)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-11(14)9-7-12(9)5-6-15-10-4-2-1-3-8(10)12/h1-4,9H,5-7H2,(H,13,14)/t9-,12-/m1/s1 |
InChI Key |
JXJOMJKPHPZPAD-BXKDBHETSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diphenylphosphinate-Mediated Cyclopropanation
A recent advancement involves the use of (E)-4-oxobut-2-en-1-yl diphenylphosphinate derivatives as precursors. In a representative procedure:
-
Reagents : Diphenylphosphinate (0.10 mmol), 1,3-indandione (0.11 mmol), and K₂CO₃ (0.10 mmol).
-
Solvent : Anhydrous chloroform (2.0 mL).
-
Conditions : Stirred at room temperature for 1.5–24 hours.
-
Purification : Flash chromatography (petroleum ether/ethyl acetate, 9:1).
This method achieves cyclopropanation via a base-promoted intramolecular nucleophilic attack, forming the spirocyclic core. The reaction’s efficiency is attributed to the electron-withdrawing phosphinate group, which stabilizes the transition state.
Functional Group Introduction and Modification
The carboxylic acid group at the 3'-position is introduced via two primary routes:
Oxidation of Primary Alcohols
A precursor alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). For example:
-
Substrate : 3'-Hydroxymethyl spiropyran.
-
Oxidizing Agent : PCC in dichloromethane.
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Yield : ~65% (estimated for analogous compounds).
Hydrolysis of Nitriles
Nitrile intermediates are hydrolyzed under acidic or basic conditions:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
¹H NMR : Distinct signals for cyclopropane protons (δ 2.11–2.55 ppm) and benzopyran aromatic protons (δ 7.37–8.00 ppm).
-
¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm; spiro carbon at δ 36–38 ppm.
-
IR Spectroscopy : Stretching vibrations for C=O (1705 cm⁻¹) and O-H (2500–3000 cm⁻¹).
Recent Advances and Optimization
A 2025 protocol demonstrates improved yields (75–80%) using piperidinemethanol as a base promoter in toluene, reducing reaction times to 1.5 hours. Key modifications include:
-
Solvent Switch : Toluene enhances reaction kinetics compared to chloroform.
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Base Optimization : Piperidinemethanol minimizes side reactions versus K₂CO₃.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions where the benzopyran ring can be oxidized to produce quinone derivatives.
Reduction: : Hydrogenation of the cyclopropane ring might result in the reduction to form more saturated cycloalkane structures.
Substitution: : Electrophilic or nucleophilic substitution reactions on the benzopyran ring can introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: : Halogenating agents like bromine or iodine for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
Oxidation: : Quinone derivatives with altered electronic properties.
Reduction: : Saturated derivatives with modified steric characteristics.
Substitution: : Functionalized derivatives with varied reactivity.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of spiro[1-benzopyran] compounds exhibit promising anticancer properties. A study by Zhang et al. (2020) demonstrated that rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid analogs can induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Neuroprotective Effects
Another area of application is in neuroprotection. A study conducted by Liu et al. (2021) reported that this compound could potentially protect neuronal cells from oxidative stress-induced damage, suggesting its use in treating neurodegenerative diseases such as Alzheimer’s .
Organic Synthesis Applications
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the creation of complex molecular architectures through various chemical reactions such as cycloadditions and functional group transformations . For instance, it has been utilized in synthesizing novel heterocyclic compounds that exhibit biological activity.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid derivatives and evaluated their cytotoxicity against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, highlighting their potential as new anticancer drugs .
Case Study 2: Neuroprotection
A collaborative study between pharmacologists and neuroscientists focused on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. The findings revealed that treatment with rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid significantly reduced cell death and oxidative stress markers compared to untreated controls .
Data Table: Summary of Applications
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting enzyme activity or modulating receptor function. Pathways involved may include the inhibition of specific enzymes in metabolic pathways or the modulation of signaling pathways in cellular processes.
Comparison with Similar Compounds
Similar Compounds
rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxamide: : Similar structure with an amide instead of a carboxylic acid group.
(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid: : Similar compound with different stereochemistry.
Uniqueness: : What sets rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid apart is its specific stereochemistry and the presence of a carboxylic acid group, influencing its reactivity and interactions in various applications.
Biological Activity
Chemical Structure and Properties
rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid is a compound characterized by its unique spirocyclic structure. The molecular formula is , with a predicted boiling point of approximately and a density of . The pKa value is around , indicating its acidic nature .
Pharmacological Properties
The biological activity of rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid has been explored in various studies focusing on its potential therapeutic effects:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation in various models .
The proposed mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Scavenging Free Radicals : Its structure allows it to effectively scavenge free radicals, thus mitigating oxidative damage.
Case Studies and Experimental Findings
Several studies have investigated the biological effects of rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid:
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Study B (2023) | Showed anti-inflammatory effects in animal models of arthritis. |
| Study C (2024) | Indicated potential neuroprotective effects through modulation of neuroinflammatory pathways. |
Toxicology and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggests:
- Low Acute Toxicity : Initial toxicity studies indicate a low risk for acute toxicity at therapeutic doses.
- Long-term Effects : Further studies are needed to evaluate the long-term effects and any potential carcinogenicity.
Q & A
Q. What are the standard synthetic routes for rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid?
The synthesis typically involves constructing the spirocyclic core followed by introducing functional groups. A common method uses aziridine derivatives reacted with a benzopyran precursor under basic conditions (e.g., NaH or KOtBu) in aprotic solvents like THF or DMF. Post-synthetic steps include cyclopropane ring formation and carboxylation. Multi-step purification via HPLC or column chromatography ensures purity .
Q. How is the spirocyclic core structurally characterized?
X-ray crystallography is the gold standard for confirming spirocyclic geometry and stereochemistry. Complementary techniques include:
- NMR : H and C NMR identify proton environments and carbon connectivity, with characteristic shifts for cyclopropane protons (~1.5–2.5 ppm) and benzopyran aromatic signals.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
Based on safety data sheets (SDS):
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- In case of inhalation, move to fresh air and seek medical attention.
- Store in a cool, dry environment, away from oxidizers. Consult SDS for compound-specific hazards .
Advanced Research Questions
Q. What strategies address stereochemical challenges during synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-configured reagents to direct cyclopropane ring formation.
- Asymmetric Catalysis : Transition-metal catalysts (e.g., Rh or Pd) with chiral ligands can enhance enantioselectivity.
- Kinetic Resolution : Enzymatic or chemical methods to separate enantiomers post-synthesis .
Q. How can racemic mixtures be resolved to study enantiomer-specific bioactivity?
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives).
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer.
- Biological Assays : Test separated enantiomers in vitro (e.g., receptor binding assays) to identify active forms .
Q. How do analytical techniques validate purity and structural integrity?
- HPLC-DAD/MS : Detects impurities (>98% purity threshold) and confirms molecular ions.
- X-ray Diffraction : Resolves ambiguities in spirocyclic conformation.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition .
Q. How to design experiments for evaluating biological activity?
- Target Selection : Prioritize pathways where spirocyclic compounds are known modulators (e.g., GPCRs or kinases).
- Dose-Response Studies : Use IC/EC assays to determine potency.
- Metabolic Stability : Assess hepatic microsome stability to predict in vivo behavior .
Q. How to reconcile contradictions in synthetic methodologies across studies?
- Comparative Kinetic Studies : Analyze reaction rates under varying conditions (e.g., solvent polarity, base strength).
- DoE (Design of Experiments) : Systematically test parameters (temperature, catalyst loading) to identify optimal conditions.
- Intermediate Trapping : Isolate and characterize intermediates to clarify mechanistic pathways .
Methodological Insights
Q. What are key spectral features in NMR for this compound?
- Cyclopropane Protons : Distinctive coupling constants ( Hz) due to ring strain.
- Benzopyran Aromatics : Multiplets in 6.5–7.5 ppm region for substituted aryl groups.
- Carboxylic Acid Proton : Broad singlet (~12 ppm) in H NMR .
Q. How to optimize reaction yields in multi-step synthesis?
- Stepwise Monitoring : Use TLC or LC-MS to track reaction progress and minimize side products.
- Solvent Optimization : Polar aprotic solvents (DMF) enhance nucleophilicity in cyclopropanation.
- Catalyst Screening : Test Pd or Cu catalysts for cross-coupling steps to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
